4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique fusion of furan, thiophene, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-furanylthiourea with chloroacetic acid under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to enhance yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. For example, using ethanol as a solvent and formamidine acetate as a reagent under reflux conditions can facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted thieno[2,3-d]pyrimidines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Scientific Research Applications
4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the active site of kinases, inhibiting their activity and thereby affecting cell signaling pathways.
Receptor Binding: It can interact with various receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidines: Similar in structure, these compounds also show potential in medicinal chemistry.
Uniqueness
4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the furan ring, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This uniqueness makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS/c11-9-8-6(7-2-1-3-14-7)4-15-10(8)13-5-12-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFNJPZJRVGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254319 | |
Record name | 4-Chloro-5-(2-furanyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256507-01-4 | |
Record name | 4-Chloro-5-(2-furanyl)thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256507-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(2-furanyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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